molecular formula C23H23ClO3 B11681546 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-chlorobenzoate

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-chlorobenzoate

Katalognummer: B11681546
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: ADZKKONPGSYFLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 3-CHLOROBENZOATE is a synthetic organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of a tert-butyl group, a tetrahydrodibenzofuran moiety, and a chlorobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 3-CHLOROBENZOATE typically involves the following steps:

    Formation of the Tetrahydrodibenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification with 3-Chlorobenzoic Acid: The final step involves the esterification of the hydroxyl group on the tetrahydrodibenzofuran core with 3-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 3-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 3-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL BENZOATE: Lacks the chlorine atom on the benzoate moiety.

    3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 4-CHLOROBENZOATE: Has the chlorine atom at a different position on the benzoate moiety.

Uniqueness

3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 3-CHLOROBENZOATE is unique due to the specific positioning of the chlorine atom on the benzoate moiety, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C23H23ClO3

Molekulargewicht

382.9 g/mol

IUPAC-Name

(3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 3-chlorobenzoate

InChI

InChI=1S/C23H23ClO3/c1-23(2,3)18-13-20-17(16-9-4-5-10-19(16)26-20)12-21(18)27-22(25)14-7-6-8-15(24)11-14/h6-8,11-13H,4-5,9-10H2,1-3H3

InChI-Schlüssel

ADZKKONPGSYFLB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.